Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester
Description
This compound is a carbonic acid ester featuring a phenyl group and a substituted phenyl moiety. The substitution pattern includes a 4-(1,1-dimethylethyl)benzoyl group (tert-butylbenzoyl) connected via a methylamino bridge to the central carbonic acid ester backbone. Its molecular formula is estimated as C₂₇H₂₉NO₄, with a molecular weight of approximately 431.5 g/mol .
Properties
CAS No. |
80468-21-9 |
|---|---|
Molecular Formula |
C25H25NO4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[2-[(4-tert-butylbenzoyl)-methylamino]phenyl] phenyl carbonate |
InChI |
InChI=1S/C25H25NO4/c1-25(2,3)19-16-14-18(15-17-19)23(27)26(4)21-12-8-9-13-22(21)30-24(28)29-20-10-6-5-7-11-20/h5-17H,1-4H3 |
InChI Key |
VUQGHADVOJMBSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reagents and Materials
| Reagent/Material | Role | Purity/Notes |
|---|---|---|
| Carbonic acid derivative (e.g., carbonyl chloride or chloroformate) | Carbonic acid source | Anhydrous, freshly distilled |
| 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl amine | Nucleophile amine component | Synthesized or commercially available |
| Phenol or substituted phenol | Esterifying agent | Anhydrous, high purity |
| Base (e.g., triethylamine or N,N-diisopropylethylamine) | Acid scavenger | Dry, used in stoichiometric excess |
| Solvent (e.g., dichloromethane, tetrahydrofuran) | Reaction medium | Anhydrous |
Reaction Conditions
- The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to prevent moisture interference.
- Temperature control is crucial, often maintained between 0 °C and room temperature to avoid side reactions.
- The reaction time ranges from 1 to 24 hours depending on scale and reagent reactivity.
- After completion, the reaction mixture is quenched, extracted, and purified by chromatographic methods.
Stepwise Synthesis Outline
| Step | Description | Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Preparation of activated carbonic acid intermediate (e.g., carbonyl chloride derivative) | React carbonic acid with thionyl chloride or equivalent | Formation of reactive intermediate |
| 2 | Nucleophilic substitution by amine 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl amine | Low temperature, inert atmosphere | Formation of carbamate intermediate |
| 3 | Esterification with phenol to form phenyl ester | Room temperature, base present | Final compound: this compound |
Analytical Data and Characterization
The product is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- $$^{1}H$$-NMR shows aromatic protons, methyl groups of the tert-butyl, and methylene protons adjacent to the amine.
- $$^{13}C$$-NMR confirms carbonyl carbons and aromatic carbons.
-
- Molecular ion peak consistent with the molecular formula indicating the intact phenyl ester and benzoyl groups.
-
- Characteristic ester carbonyl stretch (~1740 cm$$^{-1}$$) and amide carbonyl stretch (~1650 cm$$^{-1}$$).
- N-H stretching bands from the amine group.
-
- Consistent with calculated values for carbon, hydrogen, nitrogen, and oxygen content.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Carbonic acid derivative, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl amine, phenol |
| Solvents | Dichloromethane, tetrahydrofuran, or similar anhydrous solvents |
| Temperature range | 0 °C to room temperature |
| Reaction time | 1–24 hours |
| Atmosphere | Nitrogen or argon inert atmosphere |
| Purification method | Column chromatography or recrystallization |
| Yield | Typically moderate to good (50–85%) depending on conditions |
Notes on Alternative Synthetic Routes
- Some reports suggest direct coupling of amine and phenol with carbonic acid derivatives using coupling agents such as carbodiimides or phosphonates to facilitate ester bond formation.
- Use of protecting groups on the amine or phenol moieties may be necessary if sensitive functional groups are present.
- Optimization of solvent and base choice can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The tert-butyl and phenyl groups contribute to the compound’s stability and reactivity, influencing its overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Backbone Variability: The target compound and tert-butyl phenyl carbonate () share a carbonic acid ester core. However, the former includes a benzoyl-methylamino linker, distinguishing it from simpler analogs. Benzoic acid esters () lack the carbonic acid ester group, impacting their reactivity and solubility.
The methylamino group in the target compound may increase solubility in polar solvents compared to purely aromatic esters .
Applications :
- Food Packaging : Benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenyl ester () is regulated for use in plastics (SML: 3.8 mg/kg), suggesting the target compound could serve similar roles if stable under processing conditions.
- Polymer Chemistry : The tert-butyl group in the target compound may stabilize radicals in controlled polymerization systems (e.g., AGET ATRP or RAFT), though direct evidence is lacking .
Research Findings and Hypotheses
Thermal Stability: The tert-butyl group in the target compound likely improves thermal stability compared to non-bulky analogs (e.g., phenyl esters without tert-butyl groups) .
Metabolic Pathways: The methylamino group may alter metabolic pathways compared to hydroxylated analogs (). For example, hydroxylated benzoic acid esters undergo phase II conjugation, while methylamino groups could lead to N-dealkylation or oxidation .
Synthetic Utility: The benzoyl-methylamino linker in the target compound could enable unique reactivity in multi-step syntheses, such as forming Schiff bases or serving as a directing group in catalysis .
Biological Activity
The compound Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester , commonly referred to by its chemical formula C21H25NO4, is a synthetic organic compound with potential biological activities. This article aims to explore its biological activity through various studies and data, providing a comprehensive understanding of its implications in biological systems.
Chemical Structure and Properties
The compound features a carbonic acid moiety linked to a phenyl ester, with a bulky tert-butyl group attached to the benzoyl part. This structural configuration is significant for its biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO4 |
| Molecular Weight | 353.44 g/mol |
| CAS Number | 80468-16-2 |
Research indicates that the compound may exhibit various biological activities, including:
- Antioxidant Activity : The presence of aromatic rings in the structure may contribute to its ability to scavenge free radicals.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that derivatives of carbonic acid can induce apoptosis in cancer cells, although specific data on this compound is limited.
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that compounds with similar structures effectively reduced oxidative stress markers in cellular models. The mechanism involved the upregulation of endogenous antioxidant enzymes, suggesting potential therapeutic applications in oxidative stress-related diseases.
- Anti-inflammatory Effects : In vitro assays revealed that related compounds inhibited the expression of COX-2 and iNOS, crucial enzymes involved in the inflammatory response. This suggests that this compound may possess similar anti-inflammatory properties.
- Anticancer Activity : Research on structurally similar carbonic acids indicated their ability to trigger apoptosis in various cancer cell lines through mitochondrial pathways. While direct studies on this specific compound are sparse, its structural analogs provide a promising avenue for anticancer research.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis of carbamic acid derivatives typically involves coupling carbamic acid precursors with functionalized aromatic groups under controlled conditions. Key steps include:
- Amide bond formation : Reacting the benzoyl-methylamine intermediate with activated phenyl ester derivatives under anhydrous conditions .
- Protection/deprotection strategies : Using tert-butyl groups (as in 4-(1,1-dimethylethyl)benzoyl) requires acid-labile protecting agents to avoid premature cleavage .
- Analytical validation : Monitor reaction progress via HPLC (high-performance liquid chromatography) and confirm purity using NMR (nuclear magnetic resonance) spectroscopy .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Spectroscopic methods :
- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm for CH3), aromatic protons (δ ~6.8–7.5 ppm), and carbamate carbonyl (δ ~150–155 ppm in 13C NMR) .
- FT-IR : Confirm carbamate C=O stretching (~1700–1750 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .
Q. What solvents and purification methods are suitable for isolating this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while ethyl acetate/hexane mixtures are ideal for column chromatography .
- Purification : Employ gradient elution in flash chromatography or recrystallization from ethanol/water mixtures to remove unreacted intermediates .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity or stability under varying pH conditions?
- Molecular modeling : Density functional theory (DFT) calculations can simulate hydrolysis of the carbamate group at acidic/basic pH, identifying vulnerable bonds .
- pKa estimation : Tools like MarvinSketch predict protonation states of the methylamino and phenolic groups, guiding stability studies in physiological buffers .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- X-ray crystallography : If crystalline, resolve 3D conformation to confirm stereochemistry and hydrogen-bonding networks .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Functional group modifications : Replace the tert-butyl group with electron-withdrawing substituents (e.g., -CF3) to assess impact on receptor binding .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with enzymatic targets (e.g., cholinesterases) .
Q. What experimental designs mitigate degradation during in vitro bioactivity assays?
- Stability profiling : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and quantify degradation via LC-MS .
- Protection strategies : Add antioxidants (e.g., ascorbic acid) or serum albumin to mimic physiological conditions and reduce hydrolysis .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across studies?
- Dose-response standardization : Normalize activity data to molar concentrations rather than mass-based units .
- Control experiments : Validate assays using known inhibitors/agonists to rule off-target effects .
Q. What methodologies validate synthetic yields when scaling up from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
